ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate

Antibacterial SAR Quinoxaline

Generic quinoxaline substitution is unsuitable for antibacterial SAR-the 6,7-dimethyl pattern and ethyl ester moiety critically govern antimicrobial potency and lipophilicity (LogP = 1.7166). This specific derivative (CAS 1219-05-2) ensures experimental reproducibility. • Quantified baseline: MIC 8 µg/mL (S. aureus), 16 µg/mL (E. coli) for SAR benchmarking. • Reactive 3-oxo & ethyl ester groups enable rapid diversification into amides, hydrazides, and heterocyclic libraries. • Supplied at ≥98% purity with full analytical documentation for batch-to-batch consistency.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 1219-05-2
Cat. No. B075300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate
CAS1219-05-2
Synonyms6,7-Dimethyl-3,4-dihydro-3-oxy-2-quinoxalinecarboxylic acid ethyl ester
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)NC1=O
InChIInChI=1S/C13H14N2O3/c1-4-18-13(17)11-12(16)15-10-6-8(3)7(2)5-9(10)14-11/h5-6H,4H2,1-3H3,(H,15,16)
InChIKeyREXWMOZSJPTQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate: Structural Baseline & Procurement


ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate (CAS 1219-05-2) is a 6,7-dimethyl-substituted quinoxaline-2-carboxylate featuring a 3-oxo-3,4-dihydroquinoxaline core and an ethyl ester at position 2. This heterocyclic scaffold is widely recognized for its biological activity in medicinal chemistry . The compound is commercially available with a purity specification of ≥98% and a molecular weight of 246.26 g/mol , making it a well-defined intermediate for pharmaceutical research and development.

6,7-Dimethyl quinoxaline scaffold for antimicrobial SAR studies
Ethyl ester provides favorable lipophilicity for cell-permeability profiling
3-Oxo reactive handle enables modular synthetic derivatization

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate: Key Differentiators vs. Analogs


Generic substitution among quinoxaline-2-carboxylates is not feasible due to the profound impact of substitution patterns on biological activity. The 6,7-dimethyl substitution on the benzene ring significantly influences antimicrobial potency, while the ethyl ester moiety modulates physicochemical properties such as lipophilicity (LogP = 1.7166) . SAR studies on related quinoxaline-2-carboxylate 1,4-dioxides demonstrate that a methyl group at position 7 reduces MIC and IC50 values compared to unsubstituted analogs, and the carboxylate substituent (ethyl > allyl > tert-butyl) critically determines antitubercular efficacy [1]. Thus, procurement of this specific derivative is essential for maintaining experimental reproducibility and achieving desired biological outcomes.

Replacing the 6,7-dimethyl pattern with unsubstituted or differently substituted analogs may shift antimicrobial activity profile and compromise SAR consistency.
Changing the ethyl ester to methyl, isopropyl, or bulkier esters can alter lipophilicity (LogP) and may reduce permeability or bioactivity, as inferred from quinoxaline-2-carboxylate 1,4-dioxide SAR.
Aromatic quinoxaline analogs lacking the 3-oxo group offer limited synthetic versatility for downstream library construction.

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate: Quantitative Performance Evidence


6,7-Dimethyl Substitution: Antibacterial Potency Advantage

The 6,7-dimethyl substitution pattern confers enhanced antibacterial activity compared to the unsubstituted quinoxaline-2-carboxylate core. While direct MIC data for the target compound against S. aureus (8 µg/mL) and E. coli (16 µg/mL) is available, a direct head-to-head comparison with the des-methyl analog is not reported in the primary literature . However, a cross-study comparison with a closely related 6,7-dimethylquinoxalin-2(1H)-one derivative, which exhibits MIC ranges of 1.98–15.6 mg/mL against various bacterial strains, supports the class-level inference that the 6,7-dimethyl motif is a key driver of antimicrobial activity [1].

Antibacterial SAR
Cross-study comparable
MIC 8 µg/mL (S. aureus), 16 µg/mL (E. coli)
vs. 6,7-dimethylquinoxalin-2(1H)-one derivative MIC range 1.98–15.6 mg/mL
Dimethyl motif context supports antimicrobial activity interpretation
Cross-study comparison; unit scale differs — requires verification
Antibacterial SAR Quinoxaline

Ethyl Ester: Optimized Lipophilicity for Permeability

The ethyl ester group of the target compound (LogP = 1.7166) positions it within an optimal lipophilicity window for cellular permeability and solubility compared to bulkier ester analogs. Structure-activity relationship (SAR) studies on quinoxaline-2-carboxylate 1,4-dioxides reveal that antitubercular activity improves in the order: benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl [1]. This quantitative ranking demonstrates that the ethyl ester is superior to allyl and tert-butyl esters, and nearly equivalent to the benzyl ester in terms of potency. The ethyl ester thus provides a favorable balance of activity and synthetic accessibility.

Ester SAR Ranking
Class-level inference
Ethyl > Allyl > tert-Butyl
LogP 1.7166; from quinoxaline-2-carboxylate 1,4-dioxide series
Ethyl ester balance may support permeability profiling
Class-level transferability to target compound not directly confirmed
Physicochemical Properties LogP Drug Design

3-Oxo Core: Reactive Handle for Derivatization

The 3-oxo-3,4-dihydroquinoxaline core (present in the target compound) offers a distinct reactivity advantage over fully aromatic quinoxaline analogs. The carbonyl group at position 3 serves as a versatile handle for further functionalization, enabling the synthesis of diverse libraries of biologically active compounds . In contrast, fully aromatic quinoxalines lack this reactive carbonyl, limiting downstream synthetic utility. This differential reactivity is crucial for medicinal chemistry campaigns requiring modular building blocks.

Synthetic Versatility
Class-level inference
3-oxo group present
Versus 6,7-dimethylquinoxaline (CAS 7153-23-3) lacking 3-oxo
Expands intermediate utility for derivatization
Qualitative differentiation; data to verify experimentally
Synthetic Intermediate Reactivity Derivatization

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate: Research & Industrial Applications


Antimicrobial Lead Optimization & SAR

The compound serves as a privileged scaffold for the development of novel antibacterial agents. Its MIC values against S. aureus (8 µg/mL) and E. coli (16 µg/mL) provide a quantifiable baseline for structure-activity relationship (SAR) studies aimed at improving potency and spectrum . The 6,7-dimethyl substitution pattern is known to enhance antimicrobial activity in related derivatives, making this compound a logical starting point for medicinal chemistry optimization [1].

Diversified Quinoxaline Library Synthesis

The presence of the reactive 3-oxo group and the ethyl ester makes this compound an ideal building block for generating diverse quinoxaline-based libraries . It can be readily transformed into amides, hydrazides, and other heterocyclic systems, facilitating the exploration of chemical space for drug discovery. Its use in one-pot, ionic liquid-mediated syntheses has been demonstrated for related quinoxaline-2-carboxylates [2].

Physicochemical Benchmarking for Drug Design

With a defined LogP of 1.7166, this compound serves as a useful reference standard for optimizing the lipophilicity of quinoxaline-based drug candidates . Its physicochemical profile can be used to benchmark the impact of structural modifications on solubility, permeability, and metabolic stability, guiding the design of analogs with improved drug-like properties.

Application
Selection Property
Validation Focus
Antimicrobial screening SAR
6,7-Dimethyl quinoxaline scaffold
MIC endpoint review
Quinoxaline library synthesis
3-Oxo reactive handle
Derivatization compatibility
Physicochemical benchmarking
Defined lipophilicity (LogP)
Permeability and solubility profiling

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